molecular formula C24H13D9ClNO B1163548 JWH 398-d9

JWH 398-d9

Cat. No.: B1163548
M. Wt: 385
InChI Key: IUWBHGFOHXVVKV-WRMMWXQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Synthetic Cannabinoid Receptor Agonists (SCRAs)

SCRAs are compounds that bind to and activate cannabinoid receptors, primarily CB1 and CB2, mimicking the effects of endogenous cannabinoids and the phytocannabinoid Δ⁹-tetrahydrocannabinol (Δ⁹-THC) mdpi.comrsc.orgunodc.orgfrontiersin.orgnih.gov. While initially research tools, many have emerged on the recreational drug market mdpi.comdusunenadamdergisi.orgnih.goveuropa.eu.

The historical development of synthetic cannabinoids is closely linked to the study of the endocannabinoid system and the search for compounds with potential therapeutic applications, particularly as analgesics taylorandfrancis.comnih.gov. Following the isolation of Δ⁹-THC and the discovery of cannabinoid receptors, numerous agonists were synthesized dusunenadamdergisi.orgeuropa.eu. The JWH series of naphthoylindoles, naphthoylpyrroles, and related compounds were synthesized in the 1990s as part of research efforts to understand the structure-activity relationships for the CB1 receptor and compare the binding properties of synthetic compounds with THC mdpi.comdusunenadamdergisi.orgymaws.com. JWH-018 is noted as one of the first synthetic cannabinoids detected in smoking mixtures in 2008 taylorandfrancis.comeuropa.euresearchgate.net.

SCRAs exhibit considerable structural diversity, a factor that has contributed to the continuous emergence of new compounds, often designed to circumvent drug control legislation rsc.orgunodc.orgfrontiersin.orgnih.govbruker.comresearchgate.net. They are broadly classified based on their chemical structures, including naphthoylindoles (like the JWH series), phenylacetylindoles, cyclohexylphenols, and more recently, indole (B1671886) and indazole carboxamides, among others mdpi.comdusunenadamdergisi.orgrsc.orgunodc.orgeuropa.euresearchgate.netwikipedia.orgnih.gov. The molecular structure of many SCRAs can be described as having four key components: a core structure, a linker, a linked group, and a tail rsc.orgresearchgate.netresearchgate.net. This modular structure allows for numerous modifications, leading to a wide array of analogs bruker.comresearchgate.net.

JWH 398 is an example of a naphthoylindole synthetic cannabinoid ontosight.ainih.govwikipedia.org. Its chemical structure consists of an indole core with a pentyl chain attached to the nitrogen atom and a 4-chloro-1-naphthoyl group at the 3-position of the indole ring ontosight.aiontosight.ai. JWH 398 acts as an agonist at both CB1 and CB2 receptors ontosight.aiwikipedia.orgontosight.aiglpbio.com.

Definition and Purpose of Deuterated Analogs in Chemical Biology Research

Deuterated analogs are compounds where one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen clearsynth.comnumberanalytics.comstudysmarter.co.ukmusechem.com. This isotopic substitution results in a slight increase in mass compared to the non-deuterated analog, while the chemical properties remain largely similar numberanalytics.comstudysmarter.co.ukmusechem.commetwarebio.com.

Isotopic labeling is a fundamental technique in chemical biology research used to track the behavior, metabolism, and distribution of substances within biological systems numberanalytics.comstudysmarter.co.ukmusechem.commetwarebio.comcreative-proteomics.com. By incorporating stable isotopes like deuterium, researchers can follow the fate of labeled molecules using analytical techniques such as mass spectrometry (MS) numberanalytics.commusechem.commetwarebio.com. The principle relies on the fact that labeled molecules behave nearly identically to their unlabeled counterparts in chemical and biological processes, but their different mass allows them to be distinguished and quantified numberanalytics.comstudysmarter.co.ukmusechem.commetwarebio.comcreative-proteomics.com. This is particularly valuable in metabolic studies to trace pathways, quantify metabolic fluxes, and understand cellular metabolism dynamics numberanalytics.comstudysmarter.co.uk.

JWH 398-d9 is a deuterated analog of JWH 398, specifically labeled with nine deuterium atoms musechem.combiomol.com. This isotopic labeling makes this compound particularly useful in research, primarily as an internal standard for the quantification of JWH 398 in biological samples and other matrices using mass spectrometry-based techniques like GC-MS or LC-MS biomol.comcaymanchem.com.

The use of deuterated internal standards like this compound is crucial for achieving precision and accuracy in quantitative analysis clearsynth.comtexilajournal.comscioninstruments.com. They help to compensate for variability introduced during sample preparation, such as extraction and matrix effects, and variations in instrument response clearsynth.comtexilajournal.comscioninstruments.comnih.gov. Because the deuterated standard is chemically very similar to the analyte (JWH 398), it behaves similarly throughout the analytical process, allowing for reliable correction of potential errors clearsynth.comtexilajournal.comscioninstruments.comnih.gov. By adding a known amount of this compound to a sample, the ratio of the analyte (JWH 398) to the internal standard can be used to accurately determine the concentration of JWH 398, even in complex biological matrices clearsynth.comcaymanchem.comtexilajournal.comscioninstruments.com. Deuterated analogs are often preferred as internal standards in mass spectrometry because they co-elute with the analyte or have very similar chromatographic properties, while being distinguishable by their mass difference texilajournal.comscioninstruments.com.

Research findings often involve the use of deuterated standards in analytical method development and validation for the detection and quantification of synthetic cannabinoids and their metabolites in various samples texilajournal.comnih.govnih.gov. While specific detailed research findings solely focused on this compound's properties beyond its use as an internal standard are less commonly highlighted in general overviews, its existence and availability as a high-purity deuterated compound underscore its role as an essential tool in the quantitative analysis of JWH 398 in research and forensic applications musechem.combiomol.comcaymanchem.com. Studies investigating the metabolism of synthetic cannabinoids, including deuteration and fluorination strategies, further illustrate the importance of isotopically labeled analogs in understanding their metabolic fate researchgate.netacs.orgacs.orgresearchgate.net.

While data tables directly detailing research findings about this compound itself (other than its use as an internal standard) were not prominently found, its application is intrinsically linked to the quantitative data obtained in studies analyzing JWH 398. The molecular formula and weight are key data points for its use in mass spectrometry.

CompoundMolecular FormulaMolecular Weight ( g/mol )
JWH 398C₂₄H₂₂ClNO375.90 ontosight.ainih.govwikipedia.orgglpbio.com
This compoundC₂₄H₁₃D₉ClNO385.0 biomol.comcaymanchem.com

This mass difference of approximately 9 g/mol due to the nine deuterium atoms allows for clear differentiation from the non-deuterated JWH 398 in mass spectrometric analysis.

Properties

Molecular Formula

C24H13D9ClNO

Molecular Weight

385

InChI

InChI=1S/C24H22ClNO/c1-2-3-8-15-26-16-21(19-11-6-7-12-23(19)26)24(27)20-13-14-22(25)18-10-5-4-9-17(18)20/h4-7,9-14,16H,2-3,8,15H2,1H3/i1D3,2D2,3D2,8D2

InChI Key

IUWBHGFOHXVVKV-WRMMWXQOSA-N

SMILES

ClC1=C(C=CC=C2)C2=C(C(C3=CN(CC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])C4=C3C=CC=C4)=O)C=C1

Synonyms

(4-chloronaphthalen-1-yl) (1-pentylindolin-3-yl)-methanone-, 2/', 3, 3/', 4, 4/', 5, 5, 5-d9

Origin of Product

United States

Chemical Structure and Deuteration Strategy of Jwh 398 D9

Molecular Architecture of Naphthoylindole Core

The foundational structure of JWH 398-d9 belongs to the naphthoylindole class of synthetic cannabinoids. researchgate.netnih.gov This architecture is characterized by three primary components:

An Indole (B1671886) Ring System: A bicyclic aromatic heterocycle that forms the central scaffold of the molecule.

A Naphthoyl Group: A naphthalene (B1677914) ring attached to the indole core via a carbonyl (C=O) linker at the 3-position of the indole. In JWH 398, this group is specifically a 4-chloro-1-naphthoyl moiety.

An N-Alkyl Chain: An alkyl chain attached to the nitrogen atom (position 1) of the indole ring. For JWH 398, this is a pentyl chain.

This core structure is a common feature among many "JWH" compounds, which were first synthesized by John W. Huffman. wikipedia.orgnih.gov The interaction of this molecular shape with cannabinoid receptors is a key aspect of its biological activity. mdpi.com

Positional and Isotopic Specification of Deuterium (B1214612) Incorporation

The specific placement of deuterium atoms in this compound is a deliberate strategy designed to create a chemically stable and analytically distinct molecule.

In this compound, nine deuterium (D) atoms are incorporated into the N-pentyl chain. chemspider.com The isotopic labeling is exhaustive on the terminal four carbon atoms of the chain, as indicated by its chemical name: (4-Chloro-1-naphthalenyl)[1-(pentyl-2,2,3,3,4,4,5,5,5-d₉ )-1H-indol-3-yl]-methanone. This means that all hydrogen atoms on carbons 2 through 5 of the pentyl group have been replaced with deuterium.

The N-alkyl chain of synthetic cannabinoids is a primary target for Phase I metabolism in the body, typically involving oxidation reactions like hydroxylation. caymanchem.comnih.gov The resulting hydroxylated metabolites are then often conjugated (Phase II metabolism) for excretion. nih.gov

The rationale for deuterating the pentyl chain in this compound is twofold:

Metabolic Stability: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect, can slow down the rate of metabolic processes that involve breaking this bond. By replacing the hydrogens at these metabolically vulnerable sites, the deuterated analog is less susceptible to metabolic breakdown compared to the parent compound.

Use as an Internal Standard: For quantitative analysis using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), a stable isotope-labeled internal standard is crucial. caymanchem.comoup.com this compound co-elutes with JWH 398 chromatographically but is distinguished by its higher mass. This mass shift of +9 atomic mass units provides a clear and distinct signal, allowing for precise quantification of the non-deuterated target analyte while correcting for variations during sample preparation and analysis.

Research Methodologies for Stable Isotope Synthesis and Characterization

The creation and verification of deuterated compounds like this compound involve specialized synthetic and analytical techniques.

While the specific synthesis route for a commercial standard is often proprietary, general principles for preparing deuterated analogs include:

Use of Deuterated Reagents: A common method involves the use of powerful reducing agents that have been deuterated, such as lithium aluminum deuteride (B1239839) (LiAlD₄). mdpi.com For example, a precursor molecule containing an amide or ester could be reduced with LiAlD₄ to introduce deuterium atoms.

Metal-Catalyzed H-D Exchange: This approach uses a transition metal catalyst (e.g., palladium, platinum) to facilitate the exchange of hydrogen atoms on the organic molecule with deuterium from a deuterium source, which is often heavy water (D₂O). mdpi.comepj-conferences.org

Building Block Synthesis: The synthesis can begin with small, readily available deuterated starting materials. google.comgoogle.com For this compound, this could involve synthesizing a deuterated pentyl halide (e.g., 1-bromo-pentane-d₉) and then using it to alkylate the nitrogen of the indole precursor.

After synthesis, rigorous analytical methods are required to confirm the structure and isotopic purity of the deuterated compound. rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for verifying the successful incorporation of deuterium. nih.gov It confirms that the molecular weight of the compound has increased by the expected mass (approximately 9.056 Da for nine deuterium atoms). The isotopic distribution pattern in the mass spectrum is analyzed to calculate the isotopic purity and ensure that the labeling is complete. researchgate.netresearchgate.net Fragmentation analysis (MS/MS) can further confirm that the deuterium labels are located on the pentyl chain, as fragments containing this chain will show the corresponding mass shift. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the precise location of the deuterium atoms.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on carbons 2 through 5 of the pentyl chain would be absent or significantly diminished, confirming their replacement by deuterium. epj-conferences.orgresearchgate.net

²H NMR (Deuterium NMR): A ²H NMR experiment can be performed to directly observe the signals from the incorporated deuterium atoms, confirming their presence and chemical environment. nih.gov

Technique Purpose in Characterization of this compound Expected Observation
Mass Spectrometry (MS) Confirm molecular mass and isotopic enrichment.A molecular ion peak at m/z ~385.20, corresponding to [M+H]⁺, representing a +9 mass shift from the non-deuterated analog.
¹H NMR Verify the position of deuteration by observing the absence of proton signals.Disappearance of proton signals associated with the -CH₂CH₂CH₂CH₃ portion of the pentyl chain.
²H NMR Directly detect the incorporated deuterium atoms.Presence of signals in the aliphatic region corresponding to the deuterium atoms on the pentyl chain.

Pharmacological Characterization of Jwh 398 Parent Compound in in Vitro Systems

Cannabinoid Receptor (CB1 and CB2) Binding Affinities

Binding affinity studies quantify how strongly a compound interacts with a receptor. This is typically expressed as a dissociation constant (Ki).

Determination of Dissociation Constants (Ki values) for CB1 and CB2 Receptors

JWH 398 has demonstrated binding affinity for both the CB1 and CB2 receptors. Research indicates that JWH 398 has Ki values of 2.3 nM for CB1 receptors and 2.8 nM for CB2 receptors. wikipedia.orgcaymanchem.comwikipedia.org These values suggest a high affinity for both receptor types.

Here is a table summarizing the binding affinities:

ReceptorKi (nM)
CB12.3 ± 0.1 wikipedia.org
CB22.8 ± 0.2 wikipedia.org

Assessment of Receptor Selectivity Profiles

Receptor selectivity refers to a compound's preference for binding to one receptor subtype over another. JWH 398 exhibits mild selectivity for the CB1 receptor compared to the CB2 receptor, with a CB2/CB1 selectivity ratio of 1.22x. wikipedia.orgwikipedia.org

Functional Agonist Activity at Cannabinoid Receptors in Cellular Assays

Beyond simply binding to a receptor, an agonist compound activates the receptor, triggering downstream cellular signaling pathways. Functional assays measure this activation.

G-Protein Activation Assays (e.g., [35S]GTPγS Binding)

Cannabinoid receptors are G protein-coupled receptors (GPCRs). antoniocasella.eunih.gov Agonist binding to GPCRs leads to the activation of associated G proteins, a process that can be measured using assays like the [35S]GTPγS binding assay. antoniocasella.eunih.govuniversiteitleiden.nlrevvity.com This assay measures the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to activated Gα subunits, providing a direct measure of G protein activation. nih.govrevvity.com While specific [35S]GTPγS binding data for JWH 398 was not explicitly found in the search results, studies on similar naphthoylindoles like JWH-018 have utilized this assay to demonstrate G-protein activation upon receptor binding. antoniocasella.euresearchgate.net

Reporter Gene Assays for Receptor Activation

Reporter gene assays are cell-based assays that can quantify receptor activation by linking the receptor signaling pathway to the expression of a easily measurable reporter gene, such as luciferase. indigobiosciences.com Activation of the receptor by an agonist triggers the signaling cascade, leading to the transcription and translation of the reporter gene, and thus producing a detectable signal. indigobiosciences.com These assays are used to screen compounds for functional activity at receptors like the CB1 receptor. indigobiosciences.com While direct reporter gene assay data for JWH 398 was not found, this method is a standard technique for assessing the functional activity of cannabinoid receptor agonists. indigobiosciences.compromegaconnections.com

Structure-Activity Relationships (SAR) within Naphthoylindole Class

Structure-Activity Relationship (SAR) studies explore how modifications to a compound's chemical structure affect its biological activity. JWH 398 belongs to the naphthoylindole class of synthetic cannabinoids. wikipedia.orgaldp.ie SAR studies within this class have investigated the impact of substituents on the naphthoyl and indole (B1671886) rings, as well as the length and nature of the N-alkyl chain, on cannabinoid receptor binding and activity. clemson.edudusunenadamdergisi.org For naphthoylindoles, modifications to the naphthalene (B1677914) ring, such as halogenation at the 4-position (as seen in JWH 398 with a chlorine atom), can influence binding affinity and selectivity for CB1 and CB2 receptors. researchgate.netclemson.edu The N-alkyl chain length also plays a significant role in receptor interaction. iiab.menih.gov These studies help in understanding the key structural features required for potent and selective cannabinoid receptor activation within this chemical class. clemson.edu

Influence of Naphthoyl Substituents on Receptor Interactions

Studies on synthetic cannabinoids, including naphthoylindoles like JWH 398, have investigated how modifications to the naphthoyl ring affect cannabinoid receptor binding. The presence and position of substituents on the naphthoyl moiety can influence affinity and selectivity for CB1 and CB2 receptors. For JWH-018 series compounds, which are structurally related to JWH 398 but lack the chlorine atom at the 4-position of the naphthoyl ring, the addition of substituents such as halogens or methoxy (B1213986) groups can impact CB1 affinity. researchgate.net Specifically, in the 4-position, a methoxy group (in JWH-081) conferred better CB1 affinity compared to a fluoro or chloro substituent (as in JWH-412 and JWH-398, respectively), suggesting potential steric factors influencing optimal CB1 binding. researchgate.net Research on 1-alkyl-3-(1-naphthoyl)indoles with electron-withdrawing substituents at the 4-position of the naphthoyl group, including chlorine as in JWH 398, has been conducted to understand their effects on CB1 and CB2 receptor affinities. researchgate.net

Role of the Indole Nitrogen Side Chain Length and Modifications

The alkyl chain attached to the nitrogen atom of the indole core is another crucial structural feature influencing the activity of synthetic cannabinoids. For cannabimimetic indoles, optimal activity at CB1 and CB2 receptors is generally observed with saturated carbon chains ranging from more than four to up to nine atoms in length. europa.eu JWH 398 has a pentyl (five-carbon) chain at this position. ontosight.ai Variations in the length and structure of this N-alkyl side chain in naphthoylindoles have been shown to significantly impact binding affinity for both CB1 and CB2 receptors. europa.euresearchgate.net For example, JWH-018, which has a pentyl chain like JWH 398 but lacks the chlorine substituent on the naphthoyl group, exhibits high affinity for both receptors. wikipedia.orgnih.gov Comparing JWH-018 (pentyl chain) and JWH-073 (butyl chain), differences in CB1 and CB2 affinities are observed, highlighting the importance of the alkyl chain length. oup.com

Impact of Deuteration on Receptor Binding Affinity and Intrinsic Activity

Deuteration, the replacement of hydrogen atoms with deuterium (B1214612), can influence the pharmacokinetic and pharmacodynamic properties of a compound. While often employed to improve metabolic stability, deuteration can also impact receptor binding affinity and intrinsic activity. irb.hr JWH 398-d9 is a form of JWH 398 where nine hydrogen atoms have been replaced by deuterium atoms, typically on the pentyl side chain. caymanchem.comspringermedizin.de

Research on the impact of deuteration on cannabinoid receptor interactions specifically for this compound is limited in the provided search results. However, studies on other deuterated compounds, such as deuterated caffeine (B1668208) derivatives and other synthetic cannabinoids like ADBICA-d9, AKB48-d9, and JWH-018-d11, suggest that deuteration can influence receptor affinity. irb.hrspringermedizin.de For instance, deuteration of methyl groups in caffeine was shown to increase affinity for the adenosine (B11128) A2A receptor in computational studies, with the perdeuterated d9-caffeine showing a notable affinity increase. irb.hr While this is a different receptor system, it illustrates the potential for deuteration to alter binding interactions.

The precise impact of the d9 deuteration on the pentyl chain of JWH 398 on its binding affinity and intrinsic activity at CB1 and CB2 receptors would require specific in vitro studies comparing JWH 398 and this compound. Based on the general understanding of deuteration effects and the influence of the N-alkyl side chain on cannabinoid receptor interactions, it is plausible that the deuteration in this compound could subtly alter its binding characteristics compared to the non-deuterated parent compound. europa.euirb.hr However, without direct experimental data on this compound's receptor binding and intrinsic activity, the exact nature and magnitude of this impact remain to be definitively characterized.

Data Tables

Based on the available information for JWH 398 and related compounds:

CompoundNaphthoyl SubstituentIndole N-Side ChainCB1 Ki (nM)CB2 Ki (nM)Reference
JWH 3984-Chloron-Pentyl2.3 ± 0.12.8 ± 0.2 caymanchem.comresearchgate.netwikipedia.org
JWH-018Nonen-Pentyl9.0 ± 5.02.94 ± 2.65 wikipedia.orgnih.gov
JWH-073Nonen-Butyl8.9 ± 1.838.0 ± 24.0 oup.com
JWH-0814-Methoxyn-Pentyl1.2Not specified researchgate.net
JWH-4124-Fluoron-Pentyl7.2 ± 0.53.2 ± 0.5 researchgate.net
JWH-3874-Bromon-Pentyl1.2 ± 0.11.1 ± 0.1 researchgate.net

Note: Ki* values represent binding affinity, with lower values indicating higher affinity. Values may vary slightly depending on the specific assay conditions and source.*

Detailed Research Findings

Research findings indicate that JWH 398 is a potent synthetic cannabinoid agonist with nanomolar affinity for both CB1 and CB2 receptors. caymanchem.comresearchgate.netwikipedia.org Studies on related naphthoylindoles demonstrate that the chemical structure, including substituents on the naphthoyl ring and the length of the indole N-alkyl chain, significantly influences receptor binding profiles. europa.euresearchgate.net For instance, the presence of a chlorine atom at the 4-position of the naphthoyl group in JWH 398 contributes to its affinity profile. researchgate.net The pentyl chain at the indole nitrogen is within the optimal length range for significant cannabinoid receptor activity in this class of compounds. europa.eu

In Vitro Metabolic Pathways and Biotransformation of Jwh 398 and Its Deuterated Analog

Identification of Phase I Metabolic Transformations

Phase I metabolism of JWH 398 is predominantly mediated by cytochrome P450 (CYP) enzymes, introducing or exposing polar functional groups on the molecule. These transformations include hydroxylation at various positions and N-dealkylation.

Cytochrome P450 (CYP-Mediated) Oxidation Pathways

CYP enzymes play a significant role in the oxidative metabolism of naphthoylindoles like JWH 398 and JWH-018. Studies on JWH-018, a closely related analog, indicate that multiple CYP isoforms are involved in its oxidation nih.govdshs-koeln.de.

ω-Hydroxylation of the Pentyl Chain

Hydroxylation of the terminal carbon (ω-hydroxylation) and the penultimate carbon (ω-1 hydroxylation) of the N-pentyl chain is a major metabolic pathway for synthetic cannabinoids with alkyl side chains, including JWH-018 caymanchem.comnmslabs.comoup.com. This process is also expected for JWH 398, leading to the formation of N-(5-hydroxypentyl) and N-(4-hydroxypentyl) metabolites caymanchem.comglpbio.comcaymanchem.comresearchgate.netcaymanchem.com. These hydroxylated metabolites are often the most abundant Phase I metabolites detected nmslabs.comgoogle.com.

Hydroxylation of the Indole (B1671886) Ring System

Hydroxylation can also occur on the indole ring system of JWH 398 nmslabs.comnih.govdiva-portal.orgnih.gov. This involves the addition of a hydroxyl group to different positions on the indole moiety. While specific positions of indole hydroxylation for JWH 398 are not as extensively detailed in the provided snippets as for JWH-018, research on similar compounds confirms this as a general route of metabolism nmslabs.comnih.gov.

Hydroxylation of the Naphthalene (B1677914) Ring System

The naphthalene ring system of JWH 398 is also subject to hydroxylation by CYP enzymes nmslabs.comnih.govdiva-portal.orgnih.gov. This oxidative transformation adds hydroxyl groups to the naphthalene moiety, contributing to the diverse profile of Phase I metabolites. Studies on JWH-018 have identified monohydroxylation and dihydroxylation of the naphthalene ring nih.gov.

Based on studies of JWH-018, several CYP isoforms contribute to these hydroxylation pathways. CYP1A2 and CYP2C9 have been identified as major enzymes involved in the oxidation of JWH-018, producing ω-hydroxylated and ω-1 hydroxylated metabolites, as well as indole ring-oxidized metabolites nih.gov. Other isoforms like CYP2C19 and CYP2D6 may also play a role, although their contribution might be less significant depending on the specific metabolite nih.govdshs-koeln.de.

N-Dealkylation Mechanisms

N-dealkylation involves the cleavage of the alkyl chain from the nitrogen atom of the indole ring. This metabolic pathway has been observed for JWH-018 and its hydroxylated metabolites, resulting in the formation of the N-dealkylated metabolite caymanchem.comnih.govdiva-portal.orgwikipedia.orgrandoxtoxicology.comunodc.org. This process is also anticipated for JWH 398, leading to the removal of the pentyl chain. CYP enzymes, particularly CYP3A5 and CYP1A2, have been implicated in the N-dealkylation of synthetic cannabinoids dshs-koeln.de.

Characterization of Phase II Metabolic Processes (e.g., Glucuronidation)

Phase II metabolism involves the conjugation of Phase I metabolites or the parent compound with endogenous molecules, such as glucuronic acid. This process increases the water solubility of the metabolites, facilitating their excretion from the body drughunter.comwikipedia.org.

Glucuronidation is a major Phase II metabolic pathway for hydroxylated metabolites of synthetic cannabinoids, including those of the naphthoylindole class caymanchem.comoup.comwikipedia.orgrandoxtoxicology.comunodc.orgnih.govdusunenadamdergisi.org. Hydroxylated metabolites of JWH 398 are expected to undergo extensive conjugation with glucuronic acid, mediated by UDP-glucuronosyltransferases (UGTs) wikipedia.orgnih.gov.

Research on the glucuronidation of hydroxylated JWH-018 and JWH-073 metabolites has identified several UGT isoforms involved, including UGT1A1, UGT1A3, UGT1A9, UGT1A10, and UGT2B7 dshs-koeln.denih.gov. These enzymes are present in various tissues, including the liver and intestine, contributing to the biotransformation of these compounds nih.gov. The resulting glucuronide conjugates are typically the predominant metabolites found in urine caymanchem.comunodc.orgnih.gov.

Summary of In Vitro Metabolic Pathways

Based on in vitro studies of JWH 398 and its structurally related analogs like JWH-018, the primary metabolic pathways involve CYP-mediated oxidation in Phase I and glucuronidation in Phase II. The key Phase I transformations include hydroxylation of the pentyl chain (at ω and ω-1 positions), the indole ring, and the naphthalene ring, as well as N-dealkylation. These Phase I metabolites are then extensively conjugated with glucuronic acid.

Data Summary Tables

While specific quantitative data for JWH 398-d9 metabolism are not available in the provided snippets, the metabolic pathways for JWH 398 are expected to mirror those of JWH-018 due to structural similarities. The following tables summarize the metabolic transformations and implicated enzymes based on research into JWH-018 and other synthetic cannabinoids of the naphthoylindole class.

Table 1: Summary of Phase I Metabolic Transformations

Metabolic PathwayDescriptionLocation on Molecule (JWH 398)Implicated Enzymes (Based on Analogs) nih.govdshs-koeln.de
CYP-Mediated OxidationAddition of hydroxyl groupPentyl chain (ω, ω-1), Indole ring, Naphthalene ringCYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4, CYP3A5
N-DealkylationCleavage of the pentyl chain from the indole nitrogenIndole nitrogenCYP1A2, CYP3A5

Table 2: Summary of Phase II Metabolic Processes

Metabolic PathwayDescriptionSubstratesImplicated Enzymes (Based on Analogs) dshs-koeln.denih.gov
GlucuronidationConjugation with glucuronic acidHydroxylated metabolites (primarily)UGT1A1, UGT1A3, UGT1A9, UGT1A10, UGT2B7

These in vitro findings provide a foundation for understanding the metabolic fate of JWH 398 and the utility of its deuterated analog, this compound, in analytical and research applications.

In Vitro Metabolic Stability Studies using Hepatic Microsomes and Hepatocytes

In vitro metabolic stability studies are commonly employed to assess the rate and extent of a compound's biotransformation by hepatic enzymes. These studies utilize various liver-derived biological matrices that contain the necessary enzymatic machinery.

Experimental Models and Incubation Protocols

Commonly used in vitro models for assessing hepatic metabolism include human liver microsomes (HLMs), liver S9 fractions, and isolated hepatocytes. thermofisher.comnuvisan.comnih.govejournals.eu

Human Liver Microsomes (HLMs): Microsomes are subcellular fractions of liver cells that are rich in cytochrome P450 (CYP) enzymes and flavin monooxygenases (FMO), which are primarily responsible for Phase I oxidative metabolism. thermofisher.com They also contain some Phase II enzymes like UDP-glucuronosyltransferases (UGTs). thermofisher.com Incubation protocols typically involve incubating the compound of interest with HLMs in the presence of essential cofactors, such as NADPH for oxidative metabolism. mdpi.com

Hepatocytes: Isolated hepatocytes are intact liver cells that contain the full complement of hepatic enzymes and cofactors, representing a more physiologically relevant model for in vitro metabolism studies compared to subcellular fractions. nuvisan.comnih.gov They are capable of performing both Phase I and Phase II metabolism, as well as transporter-mediated uptake. nuvisan.com Incubation with hepatocytes allows for the investigation of the complete metabolic profile of a compound.

General incubation protocols involve incubating the compound with the chosen liver fraction or cells in a suitable buffer system at physiological temperature (typically 37°C) for various time points. thermofisher.comnuvisan.com The reaction is typically initiated by adding the necessary cofactors (e.g., NADPH, UDPGA) and terminated by adding an organic solvent to precipitate proteins. thermofisher.com

Quantification of Parent Compound Depletion and Metabolite Formation Kinetics

Quantification of the parent compound depletion and the formation kinetics of metabolites is typically achieved using highly sensitive and selective analytical techniques, most commonly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS). nuvisan.comuoa.grresearchgate.netnih.gov

In these studies, aliquots are taken from the incubation mixture at predetermined time points. After sample preparation (e.g., protein precipitation, extraction), the samples are analyzed by LC-MS/MS or HRMS. The decrease in the concentration of the parent compound over time is monitored, allowing for the determination of its metabolic half-life (t1/2) and intrinsic clearance (CLint) in the in vitro system. nuvisan.com Simultaneously, the appearance and increase in concentration of metabolites are tracked. Calibration curves using reference standards of the parent compound and available metabolites are used for accurate quantification. nih.gov

Differential Metabolic Stability due to Deuterium (B1214612) Substitution

Deuterium substitution in a molecule can lead to a kinetic isotope effect, which can influence the rate of enzymatic cleavage of the carbon-deuterium bond compared to the carbon-hydrogen bond. This effect can result in altered metabolic stability for the deuterated analog compared to the non-deuterated compound.

While specific data comparing the metabolic stability of JWH 398 and this compound in standard in vitro models were not extensively detailed in the provided search results, the principle of using deuterated analogs to study metabolic pathways and as internal standards is well-established in drug metabolism research. caymanchem.comwits.ac.zafuture4200.comzu.edu.pk Deuteration at metabolically labile positions can slow down the rate of metabolism at those specific sites. This differential stability is often exploited in quantitative analysis, where the deuterated analog serves as an internal standard to account for variations in sample processing and instrument analysis, as it behaves similarly to the parent compound chromatographically but is distinguishable by mass. caymanchem.comwits.ac.zafuture4200.comzu.edu.pk

Structural Elucidation of Metabolites for Research Purposes

Identifying the structures of metabolites is a critical step in understanding the biotransformation of a compound. This information is vital for forensic toxicology and clinical research to identify relevant biomarkers of exposure.

Application of High-Resolution Mass Spectrometry for Metabolite Identification

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), is a powerful tool for the identification of drug metabolites. nuvisan.comuoa.grscispace.comnih.govresearchgate.net HRMS provides accurate mass measurements of the parent compound and its metabolites, often to within a few parts per million (ppm). This high mass accuracy allows for the determination of the elemental composition of the detected ions. researchgate.net

Furthermore, LC-HRMS/MS experiments, utilizing techniques like information-dependent acquisition (IDA) or SWATH acquisition, can generate fragmentation spectra of the detected ions. nih.govnih.gov By analyzing the fragmentation patterns, researchers can deduce structural information about the metabolites and compare them to the fragmentation of the parent compound. researchgate.net This process helps in locating the sites of metabolic transformation, such as hydroxylation, dealkylation, or carboxylation. nih.govresearchgate.net

Several studies on synthetic cannabinoid metabolism, including those involving JWH compounds, have successfully utilized LC-HRMS for metabolite identification in various matrices like urine and in vitro incubation samples. uoa.grnih.govresearchgate.net

Use of this compound to Track Metabolic Pathways and Validate Metabolite Structures

Deuterated analogs like this compound are invaluable tools in metabolic research. When this compound is used in in vitro incubation studies alongside the non-deuterated JWH 398, it can aid in tracking metabolic pathways. Metabolites formed from this compound will retain the deuterium label(s) at their positions, resulting in a predictable mass shift compared to the corresponding metabolites formed from the non-deuterated compound.

By analyzing samples containing both JWH 398 and this compound (or its metabolites), researchers can use the characteristic mass difference to confirm that a detected metabolite is indeed derived from JWH 398. nih.goviiab.me This is particularly useful when dealing with complex biological matrices where endogenous compounds might interfere with metabolite identification. The presence of the expected mass shift in a potential metabolite ion provides strong evidence for its identity and its metabolic origin from JWH 398. This approach helps to validate the proposed structures of metabolites and provides confidence in the elucidated metabolic pathways. nih.gov

Advanced Analytical Methodologies Utilizing Jwh 398 D9 in Research

Role of JWH 398-d9 as an Internal Standard in Quantitative Analysis

The incorporation of this compound as an internal standard is crucial for achieving accurate and reproducible quantitative analysis of JWH 398. caymanchem.comoup.com Its isotopic labeling ensures it behaves almost identically to JWH 398 during sample processing and analysis, allowing it to serve as a reliable reference point. oup.com

Correction for Matrix Effects and Ion Suppression/Enhancement

Matrix effects, caused by co-eluting compounds from the sample matrix, can significantly impact the ionization efficiency of the analyte in mass spectrometry, leading to ion suppression or enhancement. longdom.org The use of a deuterated internal standard like this compound is a common strategy to mitigate these effects. oup.comlongdom.org Since this compound and JWH 398 have similar chemical structures and retention times, they are affected by matrix components in a comparable manner. oup.com By monitoring the ratio of the analyte peak area to the internal standard peak area, variations in ionization efficiency caused by the matrix can be corrected, improving the accuracy of the quantification. oup.comlongdom.org

Calibration Curve Generation and Method Reproducibility

This compound is integral to the generation of calibration curves in quantitative analytical methods. caymanchem.comfda.gov.tw Calibration curves are typically constructed by analyzing a series of standards containing known concentrations of JWH 398 and a constant concentration of this compound. The ratio of the peak area of JWH 398 to that of this compound is plotted against the corresponding concentration of JWH 398. fda.gov.tw This approach accounts for variations in sample preparation, injection volume, and instrument response, thereby improving the reproducibility and reliability of the method. caymanchem.comoup.comfda.gov.tw For greater precision, the deuterated standard itself may be quantitated against a more precisely weighed unlabeled standard by constructing a standard curve of peak intensity ratios (deuterated versus unlabeled). caymanchem.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Synthetic Cannabinoid Analysis

LC-MS/MS is a powerful analytical technique widely employed for the detection and quantification of synthetic cannabinoids, including JWH 398 and its metabolites, in complex matrices. nih.govnih.govoup.com The combination of chromatographic separation and mass spectrometric detection provides high sensitivity and selectivity. oup.comresearchgate.net this compound is a valuable internal standard in such methods. caymanchem.com

Chromatographic Separation Techniques (e.g., Reverse-Phase C18)

Chromatographic separation is a critical step in LC-MS/MS analysis to separate the target analyte (JWH 398) from other components in the sample matrix that could interfere with detection. nih.gov Reverse-phase C18 columns are commonly used for the separation of synthetic cannabinoids due to their ability to retain nonpolar and moderately polar compounds. oup.comnih.govoup.comsigmaaldrich.com Mobile phases typically consist of a mixture of aqueous and organic solvents, often with the addition of a modifier like formic acid to improve peak shape and ionization efficiency. oup.comnih.govoup.comsigmaaldrich.com Gradient elution, where the mobile phase composition is changed over time, is frequently employed to achieve optimal separation of multiple synthetic cannabinoids and their metabolites with varying polarities. oup.comnih.govoup.comsigmaaldrich.com

Mass Spectrometric Detection Modes (e.g., Electrospray Ionization, Multiple Reaction Monitoring)

Electrospray ionization (ESI) is a common ionization technique used in LC-MS/MS for synthetic cannabinoid analysis, operating in positive ion mode for many of these compounds, including JWH 398. nih.govoup.com ESI is a soft ionization method that produces primarily protonated molecules ([M+H]+), which are then fragmented in the mass spectrometer. longdom.org Multiple Reaction Monitoring (MRM) is the preferred detection mode for quantitative analysis by LC-MS/MS. nih.govoup.com In MRM, specific precursor ions (typically the protonated molecule of the analyte and internal standard) are selected and fragmented, and specific product ions are monitored. nih.govoup.com This highly selective process minimizes interference from co-eluting compounds and enhances the sensitivity of the method. nih.govoup.com Two MRM transitions are often monitored for each compound for confirmation and quantification. oup.com

Method Optimization for Sensitivity and Selectivity in Research Matrices (e.g., in vitro incubation samples, animal tissue homogenates)

Optimizing LC-MS/MS methods for the analysis of JWH 398 in research matrices such as in vitro incubation samples and animal tissue homogenates is essential to ensure adequate sensitivity and selectivity. caymanchem.comsigmaaldrich.comnih.govnih.gov This involves optimizing sample preparation procedures to extract the analyte efficiently while minimizing matrix effects. researchgate.netoup.com Techniques like protein precipitation or liquid-liquid extraction are often employed. oup.comresearchgate.netoup.com Chromatographic conditions, including column type, mobile phase composition, and gradient, are optimized to achieve good separation of JWH 398 from potential interferences in the specific matrix. oup.comnih.govoup.comsigmaaldrich.com Mass spectrometric parameters, such as ESI voltage, source temperature, and collision energy for MRM transitions, are tuned to maximize the signal intensity of JWH 398 and this compound while minimizing background noise. nih.govoup.com The use of this compound as an internal standard throughout the optimization process helps to monitor and correct for matrix effects and ensure method robustness in these complex research matrices. oup.comlongdom.org Studies involving the analysis of synthetic cannabinoids like JWH-210 and RCS-4 in animal tissue, such as adipose tissue from pigs, highlight the need for optimized sample preparation and LC-MS/MS methods for such matrices. nih.gov

High-Resolution Mass Spectrometry (HRMS) in Metabolite Profiling Research

High-resolution mass spectrometry (HRMS) plays a significant role in the identification and characterization of synthetic cannabinoid metabolites, including those of JWH-398. While JWH-398-d9 is primarily utilized as an internal standard for quantification in targeted assays, HRMS workflows often precede or complement targeted methods. HRMS provides accurate mass measurements of parent compounds and their biotransformation products, allowing for the determination of elemental compositions and facilitating the identification of unexpected or novel metabolites during profiling studies.

Advantages of Time-of-Flight (TOF) and Quadrupole-Time-of-Flight (QTOF) Mass Spectrometry

Time-of-Flight (TOF) and Quadrupole-Time-of-Flight (QTOF) mass spectrometers are prominent HRMS instruments offering significant advantages in metabolite profiling research. Their high resolution and mass accuracy enable the precise determination of the mass-to-charge ratio (m/z) of ions, often to within a few parts per million. This high precision is critical for confidently assigning elemental formulas to detected ions, which is a fundamental step in identifying metabolites that may differ from the parent compound by only a few atomic mass units (e.g., due to hydroxylation, glucuronidation, or other metabolic transformations). The speed of TOF analyzers also allows for rapid data acquisition, which is beneficial when analyzing complex samples or using fast chromatography. QTOF instruments combine a quadrupole mass filter with a TOF analyzer, allowing for both precise precursor ion selection and accurate mass measurement of fragment ions, providing valuable structural information for metabolite elucidation.

Non-Targeted Screening and Retrospective Data Analysis for Emerging Metabolites

HRMS, particularly using TOF and QTOF systems, is well-suited for non-targeted screening approaches in metabolite research. In the context of synthetic cannabinoids like JWH-398, where metabolic pathways can be complex and lead to numerous phase I and phase II metabolites, non-targeted screening allows for the detection of a wide range of potential metabolites without prior knowledge of their structures. This involves acquiring full-scan HRMS data across the chromatographic separation.

Development and Validation of Analytical Methods for Research Applications

The development and validation of robust and reliable analytical methods are essential for the accurate quantification of JWH-398 and its metabolites in research studies. JWH-398-d9 plays a critical role in these methods, particularly those utilizing liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), by compensating for matrix effects and variations in sample processing and instrument performance caymanchem.comnih.gov.

Limits of Detection and Quantification for Research Analytes

Determining the Limits of Detection (LOD) and Limits of Quantification (LOQ) is a crucial step in method validation. These parameters define the lowest concentrations of an analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ). The use of JWH-398-d9 as an internal standard helps to improve the sensitivity and reliability of these limits for JWH-398 and its metabolites by providing a reference signal that tracks the analyte through the analytical process.

In one study utilizing LC-MS/MS for the simultaneous quantification of synthetic cannabinoids and metabolites in human urine, including JWH-398 and its metabolites, JWH-398-d9 was employed as an internal standard chemspider.com. While specific LOD and LOQ values for JWH-398-d9 itself were not the primary focus, the method established quantification ranges for the target analytes. For instance, the quantification range for JWH-398 using this method was 0.5–50 µg/l chemspider.com. The performance of the internal standard directly impacts the achievable LODs and LOQs for the target analytes.

Precision, Accuracy, and Robustness Assessments

Method validation requires thorough assessment of precision, accuracy, and robustness to ensure reliable results. Precision refers to the reproducibility of measurements, accuracy to the closeness of measured values to the true value, and robustness to the method's ability to remain unaffected by small, deliberate variations in method parameters.

Importance of Reference Standards in Analytical Method Development

Reference standards, such as JWH-398 and its deuterated analog JWH-398-d9, are indispensable in the development and validation of analytical methods for research applications lgcstandards.comcaymanchem.cominterchim.fr. Authentic reference standards of the target analytes (e.g., JWH-398 and its known metabolites) are necessary to confirm their identity based on chromatographic retention times and mass spectral characteristics.

Research Applications and Future Directions for Jwh 398 D9 Studies

Contributions to Cannabinoid Receptor Pharmacology Research

While JWH 398-d9 itself is primarily a tool for analytical quantification due to its isotopic labeling, the study of its non-labeled parent compound, JWH 398, contributes significantly to understanding cannabinoid receptor pharmacology. JWH 398 is known to be an agonist at both CB1 and CB2 receptors, with reported Ki values of 2.3 nM and 2.8 nM, respectively. caymanchem.com Research involving JWH 398 and similar synthetic cannabinoids helps to elucidate the complex interactions of these compounds with cannabinoid receptors, contributing to the broader understanding of the endocannabinoid system. wikipedia.orgub.ac.id Studies on synthetic cannabinoids, including those structurally related to JWH 398, have been instrumental in investigating structure-activity relationships at these receptors. unodc.orgnih.gov

Facilitation of Novel Synthetic Cannabinoid Metabolite Research

The use of deuterated standards like this compound is essential for the accurate identification and quantification of synthetic cannabinoid metabolites. caymanchem.combiomol.com Synthetic cannabinoids undergo extensive metabolism in the body, often producing numerous metabolites, some of which may retain biological activity. nih.govwikipedia.organtoniocasella.eu JWH 398 is known to be metabolized, with potential metabolites including monohydroxylated forms on the N-alkyl chain. caymanchem.com By using this compound as an internal standard in analytical methods such as LC-MS/MS, researchers can accurately measure the concentrations of JWH 398 and its various metabolites in biological samples like urine, blood, or hair. nih.govcaymanchem.comuniroma1.it This is crucial for understanding the metabolic fate of novel synthetic cannabinoids and identifying potential active or toxic metabolites. antoniocasella.eu Studies on the metabolism of structurally similar compounds, such as JWH-018, have shown the formation of multiple monohydroxylated metabolites. antoniocasella.eu The availability of deuterated standards facilitates the development and validation of analytical methods for comprehensive metabolite profiling. nih.govresearchgate.net

Applications in Understanding Structure-Metabolism Relationships

Isotopically labeled synthetic cannabinoids like this compound are valuable tools for investigating structure-metabolism relationships. By comparing the metabolic profiles of JWH 398 and its deuterated analog, researchers can gain insights into the specific sites of metabolism on the molecule. The deuterium (B1214612) atoms at specific positions on the pentyl chain of this compound (deuterated at the 2,2,3,3,4,4,5,5,5 positions) caymanchem.combiomol.com can help track the fate of this part of the molecule during metabolic processes. This information is vital for predicting the metabolism of novel synthetic cannabinoids with similar structural features and understanding how minor structural modifications can influence metabolic pathways. nih.gov Research on the metabolism of various synthetic cannabinoid subclasses, including naphthoylindoles like JWH 398, contributes to a broader understanding of how chemical structure dictates metabolic fate. unodc.orgnih.gov

Role in Advancing Analytical Science for Novel Psychoactive Substances (NPS)

This compound plays a significant role in advancing analytical methods for the detection and quantification of novel psychoactive substances (NPS), particularly synthetic cannabinoids, in forensic and clinical settings. antoniocasella.eupublish.csiro.au The constantly evolving nature of the NPS market necessitates the continuous development of sensitive and specific analytical techniques. uniroma1.itcaymanchem.com Mass spectrometry-based methods, such as GC-MS and LC-MS/MS, are widely used for the analysis of synthetic cannabinoids and their metabolites. nih.govresearchgate.netoup.com The inclusion of isotopically labeled internal standards like this compound is critical for ensuring the accuracy and reliability of these methods by compensating for matrix effects and variations in sample preparation and instrument performance. caymanchem.combiomol.com JWH 398 and its metabolites are included in comprehensive analytical panels for NPS detection. nih.govresearchgate.net The availability of well-characterized deuterated standards is essential for the validation of these analytical workflows. researchgate.netoup.com

Potential for Derivatization and Further Isotopic Labeling for Specialized Research Probes

The chemical structure of JWH 398, and by extension this compound, offers potential for further chemical derivatization and isotopic labeling. These modifications can lead to the creation of specialized research probes designed for specific investigations. For example, attaching fluorescent tags or other labels could facilitate studies on receptor binding or cellular localization. Further selective isotopic labeling at different positions on the molecule could provide even more detailed information about specific metabolic pathways or the incorporation of the compound into biological systems. Such customized probes would be invaluable for in-depth mechanistic studies of cannabinoid receptor interactions, metabolic transformations, and pharmacokinetic profiling.

Integration into Comprehensive Research Workflows for Cannabinoid Agonist Characterization

This compound is integrated into comprehensive research workflows aimed at the characterization of cannabinoid agonists. These workflows typically involve a combination of pharmacological assays to determine receptor binding affinity and efficacy, in vitro and in vivo metabolism studies to identify and characterize metabolites, and advanced analytical techniques for quantification. soft-tox.org Deuterated standards like this compound are indispensable in the analytical component of these workflows, enabling accurate quantification of the parent compound and its metabolites in various biological matrices. caymanchem.combiomol.comnih.gov This integrated approach allows researchers to correlate pharmacological activity with metabolic profiles and pharmacokinetic data, providing a more complete understanding of the behavior of cannabinoid agonists. The use of such standards supports the rigorous scientific investigation required to characterize novel synthetic cannabinoids and assess their potential effects.

Q & A

Q. What strategies improve the detection of low-abundance this compound metabolites in untargeted metabolomics?

  • Advanced Workflow :
  • Apply ion mobility spectrometry (IMS) to separate isobaric metabolites.
  • Use machine learning tools (e.g., XCMS Online) for feature prioritization.
  • Validate putative metabolites with synthetic standards .

Ethical and Reporting Standards

Q. How should researchers address potential biases in this compound preclinical studies?

  • Best Practices :
  • Pre-register study protocols (e.g., on Open Science Framework) to deter selective reporting.
  • Use blinded data analysis and randomized sample processing.
  • Disclose all conflicts of interest and funding sources .

Q. What are the key elements of a robust literature review for this compound research?

  • Systematic Approach :
  • Search databases (e.g., PubMed, SciFinder) using controlled vocabulary (e.g., "synthetic cannabinoids," "deuterated analogs").
  • Screen studies for methodological rigor (e.g., sample size, controls).
  • Use citation management tools (e.g., Zotero) to track sources and avoid plagiarism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.